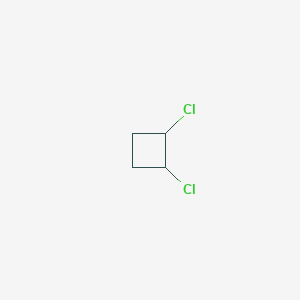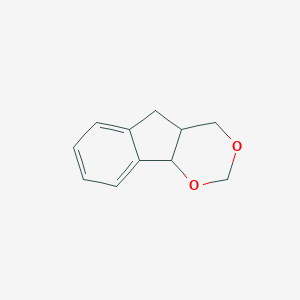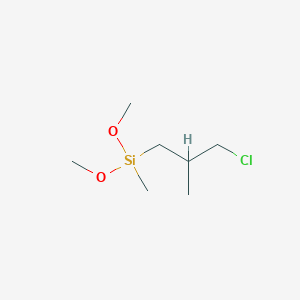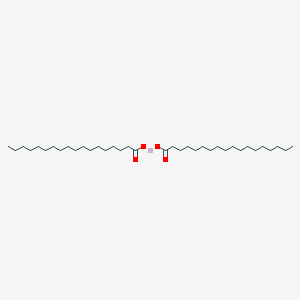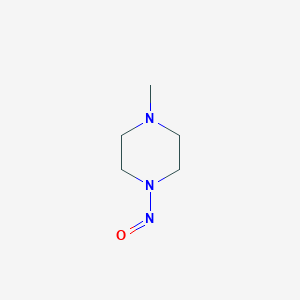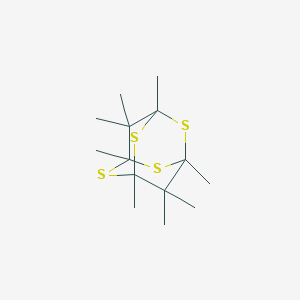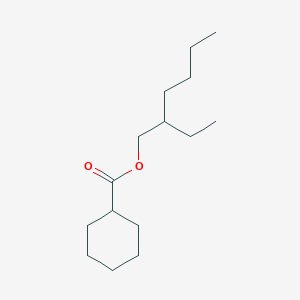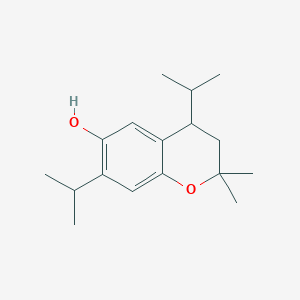
2H-1-Benzopyran-6-ol,3,4-dihydro-2,2-dimethyl-4,7-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products This particular compound is characterized by its unique structure, which includes a chromene core with multiple alkyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-4,7-di(propan-2-yl)phenol with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the chromene ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes, such as those using metal catalysts or enzyme-mediated reactions, are often preferred for their high selectivity and lower environmental impact.
化学反应分析
Types of Reactions
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the chromene ring can produce dihydrochromenes.
科学研究应用
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chromene core may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of inflammatory pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethylchromene: Lacks the additional alkyl and hydroxyl substitutions.
4,7-Di(propan-2-yl)chromene: Similar structure but without the dimethyl and hydroxyl groups.
3,4-Dihydro-2H-chromen-6-ol: Lacks the dimethyl and isopropyl groups.
Uniqueness
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is unique due to its combination of multiple alkyl substitutions and hydroxyl groups
属性
CAS 编号 |
18403-56-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
InChI 键 |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
规范 SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
| 18403-56-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



